Pseudoginsenoside F11
CAS No.: 69884-00-0
Cat. No.: VC21336567
Molecular Formula: C42H72O14
Molecular Weight: 801.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 69884-00-0 |
---|---|
Molecular Formula | C42H72O14 |
Molecular Weight | 801.0 g/mol |
IUPAC Name | 2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Standard InChI | InChI=1S/C42H72O14/c1-19-28(46)30(48)32(50)35(52-19)55-33-31(49)29(47)23(18-43)54-36(33)53-22-17-41(8)24(39(6)13-11-25(45)37(2,3)34(22)39)16-21(44)27-20(10-14-40(27,41)7)42(9)15-12-26(56-42)38(4,5)51/h19-36,43-51H,10-18H2,1-9H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,39-,40-,41-,42+/m1/s1 |
Standard InChI Key | JBGYSAVRIDZNKA-JSCHQAEYSA-N |
Isomeric SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C[C@@]4(C(CC(C5[C@]4(CCC5[C@@]6(CCC(O6)C(C)(C)O)C)C)O)[C@@]7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O |
SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C6(CCC(O6)C(C)(C)O)C)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C6(CCC(O6)C(C)(C)O)C)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O |
Source and Extraction
Natural Sources
Pseudoginsenoside F11 is primarily found in specific Panax species, with notable variation in its distribution across different ginseng varieties. It is predominantly isolated from Panax quinquefolium L., commonly known as American ginseng . Interestingly, this compound serves as a biomarker for distinguishing American ginseng from Asian ginseng (Panax ginseng), as it is present only in the American variety . This distinction makes Pseudoginsenoside F11 valuable for authentication and quality control in the ginseng market.
Some research also indicates that Pseudoginsenoside F11 can be extracted from the leaves of Panax pseudoginseng subspecies . Additionally, commercial sources list the roots of Panax ginseng C. A. Mey as another potential source of this compound , though this appears to contradict the finding that it is exclusive to American ginseng, suggesting possible taxonomic confusion or variations in analytical methodology across studies.
Extraction and Purification
The extraction of Pseudoginsenoside F11 typically involves multiple stages of isolation and purification from plant material. While the search results don't detail specific extraction protocols, commercial providers indicate that the compound demonstrates solubility in several organic solvents, including DMSO, pyridine, methanol, and ethanol . This solubility profile is crucial for both extraction processes and subsequent experimental applications.
For research purposes, Pseudoginsenoside F11 is available commercially in purified form, typically dissolved in DMSO at specific concentrations for experimental use . The compound requires proper storage conditions—generally at 2-8°C in tightly sealed containers—to maintain stability for up to 24 months, with recommended preparation of fresh solutions whenever possible to ensure maximum potency in experimental settings.
Mechanism of Action
PPARγ Agonist Activity
One of the most significant mechanisms through which Pseudoginsenoside F11 exerts its biological effects is via peroxisome proliferator-activated receptor gamma (PPARγ) activation. Research has conclusively demonstrated that Pseudoginsenoside F11 functions as a partial PPARγ agonist, which distinguishes it from full agonists like thiazolidinediones (TZDs) . This partial agonism is particularly noteworthy because it suggests potential therapeutic benefits with potentially reduced side effects compared to full PPARγ agonists.
The partial agonism of Pseudoginsenoside F11 on PPARγ was further confirmed using luciferase reporter assays in 293T cells transfected with PPRE-TK-Luciferase reporter along with PPARγ and RXRα expression vectors. In these assays, Pseudoginsenoside F11 dose-dependently increased the transcriptional activity of PPARγ, though with lower efficacy than rosiglitazone, and this effect was abrogated by the PPARγ antagonist GW9662 .
Effects on Adiponectin Regulation
Pseudoginsenoside F11 demonstrates a remarkable capacity to modulate adiponectin, an adipocyte-derived hormone with insulin-sensitizing and anti-inflammatory properties. Research has shown that Pseudoginsenoside F11 increases both the mRNA and protein levels of adiponectin in 3T3-L1 adipocytes . This upregulation occurs through PPARγ-dependent mechanisms, as evidenced by the ability of PPARγ antagonist GW9662 to block these effects.
Perhaps more significantly, Pseudoginsenoside F11 enhances the oligomerization and secretion of adiponectin, promoting the formation of different adiponectin oligomers, including low molecular weight (LMW), medium molecular weight (MMW), and high molecular weight (HMW) forms . The HMW oligomers are particularly important as they are considered the most biologically active form of adiponectin with respect to insulin sensitization.
In mature 3T3-L1 adipocytes, Pseudoginsenoside F11 increased the total secretion of adiponectin and, more importantly, enhanced the formation of adiponectin oligomers in the culture medium in a dose-dependent manner . This effect on adiponectin oligomerization represents a crucial mechanism through which Pseudoginsenoside F11 may improve insulin sensitivity and exert its metabolic benefits.
BDNF/TrkB Pathway Activation
In the context of neurological effects, Pseudoginsenoside F11 has been found to activate the brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB) signaling pathway . This represents a key mechanism underlying its neuroprotective and neurogenic properties, particularly in the context of ischemic stroke recovery.
Research has demonstrated that the pro-neurogenic effects of Pseudoginsenoside F11 are significantly diminished when ANA-12, a specific inhibitor of BDNF receptor, is administered . This finding provides strong evidence that Pseudoginsenoside F11's ability to promote neurogenesis is mediated through the BDNF/TrkB pathway, which is known to play critical roles in neuronal survival, differentiation, and synaptic plasticity.
The activation of BDNF/TrkB signaling by Pseudoginsenoside F11 has important implications for its therapeutic potential in various neurological conditions, including stroke recovery, neurodegenerative diseases, and cognitive disorders. This mechanism may explain many of the observed neuroprotective and cognitive-enhancing effects of Pseudoginsenoside F11 reported in various studies.
Modulation of Autophagy and Lysosomal Function
Pseudoginsenoside F11 demonstrates significant effects on cellular degradation pathways, particularly autophagy and lysosomal function, which are critical for cellular homeostasis and neuronal survival. In the context of ischemic stroke, Pseudoginsenoside F11 has been shown to attenuate the accumulation of autophagosomes and abnormal aggregation of autophagic proteins such as SQSTM1 and ubiquitin .
Furthermore, Pseudoginsenoside F11 improves lysosomal function and enhances lysosome/autophagosome fusion following permanent middle cerebral artery occlusion (pMCAO) . This restoration of proper autophagic flux is critical because dysfunctional autophagy can lead to the accumulation of damaged cellular components and contribute to neuronal death in ischemic conditions.
The ability of Pseudoginsenoside F11 to regulate autophagy is linked to its neuroprotective effects, as evidenced by the finding that lysosomal inhibitor chloroquine reversed both the improvement in ischemic outcome and the antiapoptotic effects induced by Pseudoginsenoside F11 . This suggests that enhancement of lysosomal function and proper autophagic clearance represents an important mechanism through which Pseudoginsenoside F11 confers neuroprotection in ischemic stroke.
Table 2: Comparison of Pseudoginsenoside F11 with Rosiglitazone (a Full PPARγ Agonist)
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume